

Application Notes and Protocols: Chlorosyl for Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosyl is a novel fluorescent probe developed for the assessment of cellular status by flow cytometry. Its unique properties allow for the clear distinction between live, apoptotic, and necrotic cell populations, making it an invaluable tool for a wide range of applications in cellular biology, immunology, and drug discovery. This document provides detailed application notes and protocols for the use of **Chlorosyl** in flow cytometry for viability and apoptosis analysis.

Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population.[1][2] The exclusion of dead cells is critical for accurate analysis as they can exhibit increased autofluorescence and non-specific antibody binding, leading to unreliable data.[3][4] [5] **Chlorosyl** addresses this need by providing robust and reproducible staining, enabling researchers to confidently gate on viable cell populations for further analysis.

Principle of Action

Chlorosyl is a cell-impermeant dye that binds to intracellular components. In viable cells, the intact plasma membrane prevents the entry of **Chlorosyl**. However, in cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis, **Chlorosyl** can enter the cell and fluoresce upon binding to its intracellular target. This allows for the clear identification of dead or dying cells within a population.



For the detection of early-stage apoptosis, **Chlorosyl** can be used in conjunction with other markers, such as Annexin V.[6][7] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][6] By combining **Chlorosyl** with fluorescently-labeled Annexin V, researchers can distinguish between viable (Annexin V negative, **Chlorosyl** negative), early apoptotic (Annexin V positive, **Chlorosyl** negative), and late apoptotic/necrotic cells (Annexin V positive, **Chlorosyl** positive).

Product Information

Property	Specification
Excitation (Max)	488 nm
Emission (Max)	520 nm
Laser Line	Blue (488 nm)
Common Filter	FITC
Storage	2-8°C, Protect from light
Format	Ready-to-use solution

Applications

- Cell Viability Assessment: Accurately determine the percentage of live and dead cells in a sample.[3][4][5]
- Apoptosis Detection: In combination with Annexin V, differentiate between early and late apoptotic cells.[6][7][8]
- Cytotoxicity Assays: Evaluate the effect of compounds on cell viability and apoptosis induction.
- Quality Control of Cell Samples: Ensure the integrity of cell samples prior to downstream applications such as cell sorting or molecular analysis.

Experimental Protocols



Protocol 1: Cell Viability Staining with Chlorosyl

This protocol is for the basic assessment of cell viability.

Materials:

- · Chlorosyl Staining Solution
- 1X Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Flow cytometry tubes (12 x 75 mm)
- Cell sample (suspension cells or trypsinized adherent cells)

Procedure:

- Cell Preparation:
 - Harvest cells and wash once with cold 1X PBS.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.
- Staining:
 - Add 1 μL of Chlorosyl Staining Solution per 1 mL of cell suspension.
 - Vortex gently to mix.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Data Acquisition:
 - Analyze the samples on a flow cytometer without washing.



- Excite with a 488 nm laser and collect emission in the FITC channel (e.g., 530/30 nm bandpass filter).[9]
- Collect a minimum of 10,000 events per sample for statistically significant results.

Data Analysis:

- Create a histogram or dot plot to visualize the **Chlorosyl** fluorescence intensity.
- Gate on the Chlorosyl-negative population (live cells) and the Chlorosyl-positive population (dead cells).

Protocol 2: Apoptosis Detection with Chlorosyl and Annexin V

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

- Chlorosyl Staining Solution
- Fluorescently-labeled Annexin V (e.g., Annexin V-APC)
- 1X Annexin V Binding Buffer
- 1X Phosphate-Buffered Saline (PBS)
- Flow cytometry tubes (12 x 75 mm)
- Cell sample (with appropriate positive and negative controls)

Procedure:

- Cell Preparation:
 - Induce apoptosis in your cell line using a known method (e.g., staurosporine treatment) to serve as a positive control.



- Harvest both treated and untreated cells and wash once with cold 1X PBS.
- Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

Staining:

- To 100 μL of cell suspension, add 5 μL of fluorescently-labeled Annexin V.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 1 μL of Chlorosyl Staining Solution.
- Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Data Acquisition:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Excite with appropriate lasers (e.g., 488 nm for Chlorosyl and 633 nm for Annexin V-APC).
 - Collect emission in the appropriate channels (e.g., FITC for Chlorosyl and APC for Annexin V-APC).
 - Use single-stained controls for compensation setup.

Data Analysis:

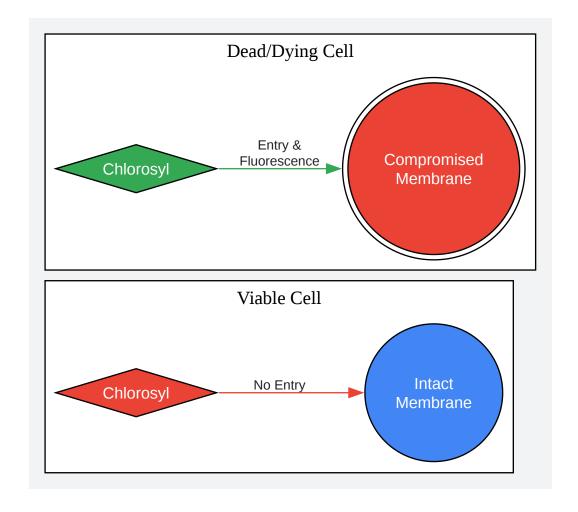
- Create a bivariate dot plot of Annexin V versus **Chlorosyl** fluorescence.
- Establish quadrants to differentiate the following populations:
 - Lower-Left (Annexin V-, Chlorosyl-): Live cells
 - Lower-Right (Annexin V+, Chlorosyl-): Early apoptotic cells



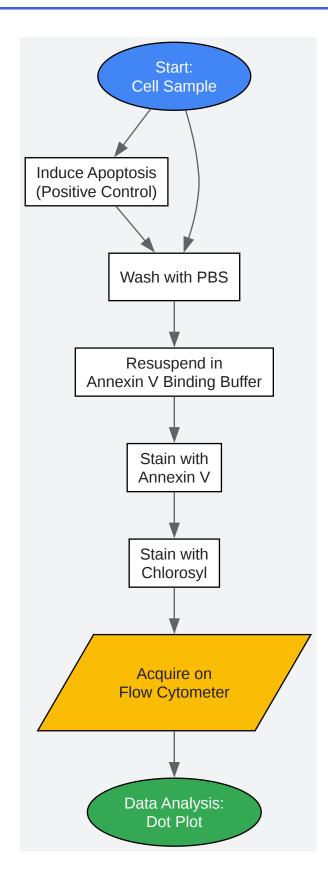
- Upper-Right (Annexin V+, Chlorosyl+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V-, Chlorosyl+): Necrotic cells (in some models)

Visualizations

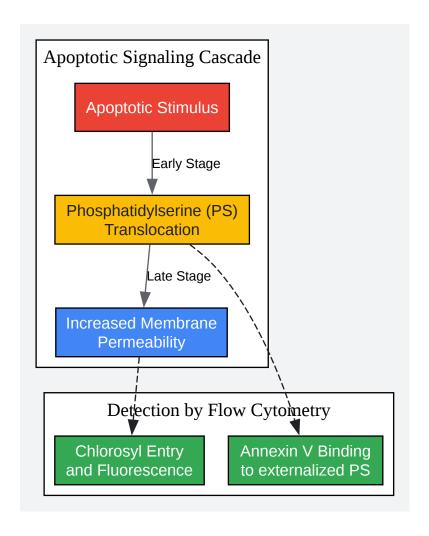












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